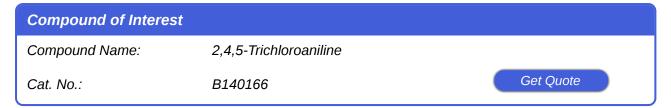


Spectroscopic Profile of 2,4,5-Trichloroaniline: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,5-Trichloroaniline** (CAS No. 636-30-6), a compound utilized in the synthesis of azo dyes, herbicides, and antiviral agents.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Methodologies for these key analytical techniques are also detailed to facilitate the replication and verification of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds.[2] By analyzing the chemical shifts, coupling constants, and integration of NMR signals, the arrangement of atoms within a molecule can be determined.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2,4,5-Trichloroaniline** provides information about the hydrogen atoms in the molecule. The spectrum is characterized by signals from the aromatic protons and the amine (-NH₂) protons.

Table 1: ¹H NMR Data for **2,4,5-Trichloroaniline**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.3	Singlet	1H	Aromatic H (at C-6)
~6.9	Singlet	1H	Aromatic H (at C-3)
~4.0	Broad Singlet	2H	-NH2

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the **2,4,5- Trichloroaniline** molecule.

Table 2: 13C NMR Data for 2,4,5-Trichloroaniline

Chemical Shift (δ) ppm	Assignment
~143	C-1 (C-NH ₂)
~131	C-4 (C-CI)
~129	C-2 (C-CI)
~125	C-5 (C-CI)
~120	C-6 (C-H)
~115	C-3 (C-H)

Note: Peak assignments are based on typical chemical shifts for substituted aromatic rings and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The IR spectrum of **2,4,5-Trichloroaniline** shows characteristic absorption bands for the amine group and the chlorinated aromatic ring.



Table 3: Key IR Absorption Bands for 2,4,5-Trichloroaniline

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3300	N-H Stretching	Primary Amine (-NH ₂)
1620 - 1580	N-H Bending	Primary Amine (-NH ₂)
1500 - 1400	C=C Stretching	Aromatic Ring
850 - 750	C-H Bending (out-of-plane)	Substituted Benzene
800 - 600	C-Cl Stretching	Aryl Halide

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **2,4,5-Trichloroaniline**, the spectrum is expected to show absorption bands characteristic of a substituted aniline. While specific data for the 2,4,5-isomer is not readily available, the closely related 2,4,6-Trichloroaniline exhibits two primary absorption maxima in water at 245 nm and 306 nm.[3] A similar absorption profile is anticipated for **2,4,5-Trichloroaniline**.

Table 4: Expected UV-Vis Absorption Data for **2,4,5-Trichloroaniline**

λ_max (nm)	Solvent
~245	Water/Methanol
~310	Water/Methanol

Note: These are estimated values based on a related isomer. Actual values may vary.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol



- Sample Preparation: Dissolve 5-25 mg of **2,4,5-Trichloroaniline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters for ¹H NMR include a 30-90° pulse angle and 8-16 scans. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol (KBr Pellet Technique)

- Sample Preparation: Grind a small amount (1-2 mg) of **2,4,5-Trichloroaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **2,4,5-Trichloroaniline** in a UV-grade solvent (e.g., methanol or ethanol). From the stock solution, prepare a dilute solution of a known concentration that gives an absorbance reading in the range of 0.1 to 1.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

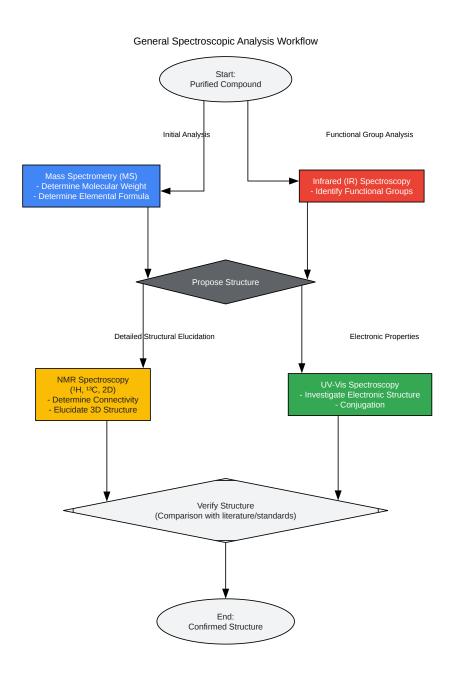


- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelengths of maximum absorbance (λ max).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **2,4,5-Trichloroaniline**.





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Caption: A flowchart illustrating the logical progression of spectroscopic techniques for the structural elucidation of an organic compound.

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